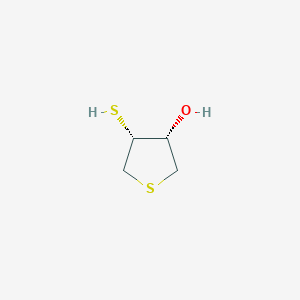
(3R,4R)-4-sulfanylthiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-sulfanylthiolan-3-ol is an organic compound characterized by the presence of a thiol group (-SH) and a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-sulfanylthiolan-3-ol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the reaction of a thiol with an epoxide under basic conditions to form the thiolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-sulfanylthiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as substrates, with the thiol group acting as the nucleophile.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiol-containing molecules
Substitution: Alkylated thiol derivatives
Applications De Recherche Scientifique
(3R,4R)-4-sulfanylthiolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-sulfanylthiolan-3-ol is primarily related to its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in various biochemical pathways, including those involved in cellular signaling and antioxidant defense.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-hydroxythiolan-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(3R,4R)-4-methylthiolan-3-ol: Contains a methyl group instead of a thiol group.
Uniqueness
(3R,4R)-4-sulfanylthiolan-3-ol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for redox reactions that are not possible with the hydroxyl or methyl analogs, making it valuable in applications that require redox activity.
Propriétés
Numéro CAS |
81197-92-4 |
|---|---|
Formule moléculaire |
C4H8OS2 |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
(3R,4R)-4-sulfanylthiolan-3-ol |
InChI |
InChI=1S/C4H8OS2/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
Clé InChI |
YFENELULEUHLMY-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H]([C@H](CS1)S)O |
SMILES canonique |
C1C(C(CS1)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


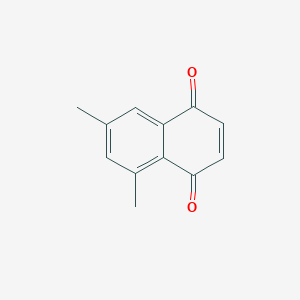
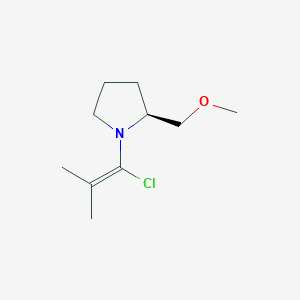
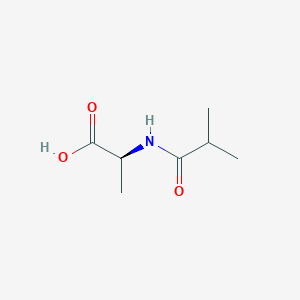

![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
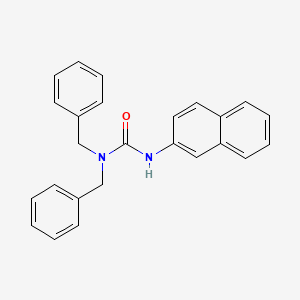
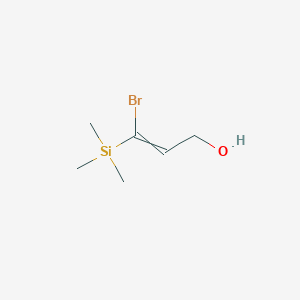
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

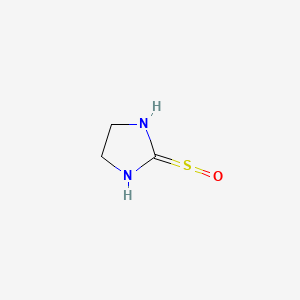
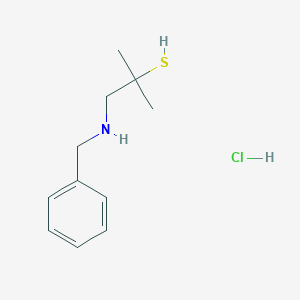
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
